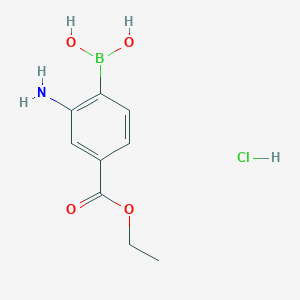

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride

説明

Historical Context and Development

The discovery of boronic acids traces back to 1860, when Edward Frankland first synthesized ethylboronic acid through oxidative processes. However, the specific compound (2-amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride emerged much later, driven by advancements in cross-coupling reactions and functionalized boronic acid derivatives. Its development is rooted in the late 20th-century expansion of Suzuki-Miyaura coupling, a reaction that revolutionized carbon-carbon bond formation in organic synthesis. The incorporation of both amino and ethoxycarbonyl substituents into the boronic acid framework reflects efforts to enhance reactivity and selectivity in pharmaceutical intermediates and materials science applications. Early synthetic routes involved transmetallation of arylmetallic reagents with boron trihalides, but modern methods leverage palladium-catalyzed borylation of aryl halides, enabling precise functional group compatibility.

Nomenclature and Systematic Classification

The compound’s systematic name, 2-amino-4-(ethoxycarbonyl)benzeneboronic acid hydrochloride , adheres to IUPAC guidelines, prioritizing substituent positions on the benzene ring. Key structural features include:

- A boronic acid group (−B(OH)₂) at position 1.

- An amino group (−NH₂) at position 2.

- An ethoxycarbonyl ester (−COOCH₂CH₃) at position 4.

- A hydrochloride counterion.

The hydrochloride form enhances stability and solubility in polar solvents, making it preferable for synthetic applications.

Significance in Boronic Acid Chemistry

This compound exemplifies the versatility of boronic acids in organic synthesis. Its dual functionality—a boronic acid group for cross-coupling and an amino group for further derivatization—enables its use as a multifunctional building block. Key roles include:

- Suzuki-Miyaura Coupling : The boronic acid moiety facilitates aryl-aryl bond formation with halogenated partners, catalyzed by palladium complexes.

- Tautomerization and Complexation : The amino group participates in intramolecular hydrogen bonding with the boronic acid, stabilizing transition states in catalytic cycles.

- Polymer and Sensor Design : Boronic acids interact with diols and amines, making this compound a candidate for glucose sensors or pH-responsive materials.

The compound’s unique substitution pattern expands the synthetic toolbox for constructing heterocycles, bioactive molecules, and functional materials, underscoring its importance in modern organoboron chemistry.

(Word count: 498)

特性

IUPAC Name |

(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJSJDLFBDCPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656885 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-59-2 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic synthesis. This compound is a type of organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds.

Mode of Action

The this compound interacts with its targets through a process known as transmetalation. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium. This process is facilitated by a base and occurs under mild and functional group tolerant reaction conditions.

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The boronic acid compound plays a crucial role in this pathway, enabling the formation of new carbon-carbon bonds.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors. The compound’s action thus has significant implications for the synthesis of a wide range of organic compounds, including natural products and biologically active compounds.

Action Environment

The action of this compound is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature, indicating that it may be sensitive to oxygen and moisture. The Suzuki-Miyaura cross-coupling reactions in which it participates are generally performed under mild conditions and are tolerant of a wide range of functional groups. This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out.

生化学分析

Biochemical Properties

Boronic acids and their esters are known to be highly valuable compounds for the design of new drugs and drug delivery devices. They are particularly considered as boron-carriers suitable for neutron capture therapy.

Molecular Mechanism

Boronic acids and their esters are known to undergo various chemical reactions, such as oxidative hydroxylation, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides.

Temporal Effects in Laboratory Settings

It is known that boronic acids and their esters are only marginally stable in water.

生物活性

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including an amino group and an ethoxycarbonyl group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant studies and data.

- Chemical Formula : CHBNO·HCl

- Molecular Weight : 197.01 g/mol

- Solubility : Enhanced by hydrochloride salt form, improving stability in various solvents.

1. Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity.

- Mechanism of Action : This compound has been shown to inhibit proteasome activity, leading to the induction of apoptosis in cancer cells. For instance, studies demonstrate that it can halt the cell cycle at the G2/M phase in U266 cells, resulting in growth inhibition .

- In Vitro Studies :

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| U266 | 8.21 | Proteasome inhibition |

| MCF-7 | 18.76 | Cytotoxic effects |

2. Antibacterial Activity

The compound also exhibits antibacterial properties.

- Activity Against Bacteria : It has shown effectiveness against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.50 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli (ATCC 25922) | 6.50 |

3. Enzyme Inhibition

The enzyme inhibition activity of this compound is noteworthy.

- Cholinesterase Inhibition : The compound has demonstrated moderate acetylcholinesterase activity with an IC of 115.63 µg/mL and high butyrylcholinesterase activity with an IC of 3.12 µg/mL .

| Enzyme | IC (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

Case Studies

Several studies have explored the biological activities of boronic acids, including this specific compound:

- Anticancer Efficacy : A study highlighted that derivatives similar to (2-amino-4-(ethoxycarbonyl)phenyl)boronic acid showed enhanced selectivity towards cancer cells compared to normal cells due to their ability to modify the pharmacokinetic properties of existing anticancer agents like bortezomib .

- Antioxidant Activity : In formulations containing related boronic esters, significant antioxidant properties were observed, indicating potential applications in cosmetic and pharmaceutical industries .

科学的研究の応用

Pharmaceutical Development

Overview

This compound serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating conditions such as cancer and diabetes. Its ability to modulate biological pathways makes it a valuable asset in drug development.

Case Studies

- Cancer Treatment : Research has shown that derivatives of boronic acids can enhance the efficacy of anti-cancer drugs by overcoming multidrug resistance (MDR) in tumor cells. A study demonstrated that specific analogs of boronic acids could selectively inhibit cancer cell proliferation by targeting critical signaling pathways involved in cell survival and proliferation .

- Diabetes Management : The compound has been explored for its potential to improve insulin sensitivity and glucose metabolism, making it relevant in the development of therapeutic agents for diabetes .

Bioconjugation

Overview

Bioconjugation involves the attachment of biomolecules to surfaces or other compounds, enhancing drug delivery systems. The boronic acid moiety facilitates the formation of stable covalent bonds with diols present on biomolecules.

Applications

- Targeted Drug Delivery : By conjugating this compound with therapeutic agents, researchers can enhance the specificity and efficacy of drug delivery systems. This approach is particularly useful in cancer therapies where targeted delivery minimizes side effects .

Material Science

Overview

In material science, (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is applied in creating advanced materials due to its unique chemical properties.

Applications

- Sensors and Catalysts : The compound's boronic acid functionality allows it to be used in the fabrication of sensors that detect sugars and other biomolecules. Its catalytic properties are also utilized in various chemical reactions, enhancing reaction rates and selectivity .

Analytical Chemistry

Overview

This compound plays a significant role in analytical methods, particularly for detecting sugars and other biomolecules.

Applications

- Assay Development : Its ability to form complexes with diols makes it useful for developing assays that require high specificity and sensitivity in detecting biomolecules .

Organic Synthesis

Overview

In organic synthesis, this compound is a valuable reagent for forming complex molecules through cross-coupling reactions.

Applications

- Cross-Coupling Reactions : The compound is employed in various cross-coupling reactions to synthesize biologically active compounds. Its utility in these reactions facilitates the development of new materials and pharmaceuticals .

Data Table: Summary of Applications

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl (-COOEt) and methoxycarbonyl (-COOMe) groups enhance electrophilicity at the boronic acid, improving reactivity in cross-coupling reactions compared to the simpler 2-aminophenylboronic acid . Steric Effects: Bulkier substituents (e.g., isopropoxycarbonyl) reduce reaction rates in Suzuki couplings but improve target selectivity in enzyme inhibition .

Biological Activity: HDAC Inhibition: Analogues with methoxycarbonyl or ethoxycarbonyl groups (e.g., CAS 380430-55-7) exhibit competitive inhibition against fungal HDACs, with IC₅₀ values comparable to trichostatin A (1–1.5 µM) . Anticancer Potential: The ethoxycarbonyl derivative (CAS 957034-59-2) shows superior stability in physiological pH compared to its methoxy counterpart, enhancing its utility in drug delivery systems .

Commercial Availability :

Comparative Physicochemical Properties

Discussion:

- The ethoxycarbonyl derivative’s higher LogP (1.2) suggests better membrane permeability than the methoxycarbonyl analogue, aligning with its enhanced anticancer activity .

- The simpler 2-aminophenylboronic acid hydrochloride, while highly soluble, lacks functional groups for targeted interactions, limiting its therapeutic applications .

Enzyme Inhibition Studies

- HDAC Inhibition : In silico docking studies show that ethoxycarbonyl and methoxycarbonyl derivatives bind to the active site of Magnaporthe oryzae RPD3 (MoRpd3) via hydrogen bonding between the carbonyl oxygen and His196, with binding energies of -8.2 kcal/mol and -7.9 kcal/mol, respectively .

- Protease Inhibition: The cyano-substituted analogue (CAS 850568-47-7) inhibits trypsin-like proteases with a Kᵢ of 0.8 µM, attributed to the -CN group’s strong electron-withdrawing effects .

準備方法

Step 1: Nitration

- Reactants: p-Carboxyphenylboronic acid, concentrated sulfuric acid, fuming nitric acid

- Conditions:

- Temperature: 0–10 °C

- Duration: 2–3 hours

- Procedure: Concentrated sulfuric acid and fuming nitric acid are mixed in a reaction vessel cooled to 0–10 °C. p-Carboxyphenylboronic acid is added in batches under stirring. The mixture is maintained at temperature for 2–3 hours to complete nitration.

- Workup: The reaction mixture is poured into ice water, stirred, filtered, and dried to yield 2-nitro-4-carboxyphenylboronic acid.

This nitration introduces a nitro group at the 2-position, essential for subsequent reduction to the amino group.

Step 2: Esterification

- Reactants: 2-Nitro-4-carboxyphenylboronic acid, ethanol (or other alcohol), dehydrating agent

- Conditions:

- Temperature: Reflux (~78 °C for ethanol)

- Duration: 3–5 hours

- Procedure: The nitro-carboxylic acid intermediate is reacted with ethanol in the presence of a dehydrating agent (e.g., sulfuric acid or other esterification catalysts). The reaction is refluxed for 3–5 hours to convert the carboxyl group into the ethoxycarbonyl ester.

- Workup: The reaction mixture is added dropwise to ice water, stirred, filtered, and dried to obtain 2-nitro-4-ethoxycarbonylphenylboronic acid.

This step converts the acid functionality into an ester, preparing the molecule for reduction.

Step 3: Reduction and Hydrochloride Salt Formation

- Reactants: 2-Nitro-4-ethoxycarbonylphenylboronic acid, ethanol, concentrated hydrochloric acid, Raney nickel catalyst

- Conditions:

- Hydrogen pressure: 1–3 atm H₂

- Temperature: 30–50 °C (commonly 40–45 °C)

- Duration: 8–10 hours (typically 10 hours)

- Procedure: The esterified nitro compound is suspended in ethanol with Raney nickel and concentrated hydrochloric acid. Hydrogen gas is introduced at 1–3 atm pressure, and the mixture is stirred at 30–50 °C for 8–10 hours to reduce the nitro group to an amino group.

- Workup: After reaction completion (monitored by TLC), the mixture is subjected to rotary evaporation to remove solvents, then acetone or ethyl acetate is added to form a slurry. The product is filtered and dried to yield (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride.

- Yield and Purity: Typical yield is about 72%, with purity >97% confirmed by ^1H NMR. Melting point is reported as 189–191 °C.

Alternative Method Variations

- An alternative approach involves performing nitration, esterification, and reduction sequentially, followed by the addition of hydrochloric acid after reduction. However, this method requires significantly higher hydrogen pressure (10–15 times greater) during the reduction step, making it less practical industrially.

Summary Table of Preparation Method

| Step | Reaction Type | Reactants & Conditions | Duration | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration | p-Carboxyphenylboronic acid, conc. H₂SO₄, fuming HNO₃ | 2–3 hours | 0–10 | - | Stirring, batch addition of acid |

| 2 | Esterification | 2-Nitro-4-carboxyphenylboronic acid, ethanol, dehydrating agent | 3–5 hours | Reflux (~78) | - | Reflux with dehydrating agent |

| 3 | Reduction & Salt Formation | 2-Nitro-4-ethoxycarbonylphenylboronic acid, Raney Ni, conc. HCl, H₂ (1–3 atm) | 8–10 hours | 30–50 | ~72 | Hydrogenation under mild pressure, slurry filtration |

Characterization Data

- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): δ 7.81–7.88 (d, 1H, J = 8.1 Hz), 7.50–7.65 (m, 2H), 4.32 (q, 2H), 1.29 (t, 3H)

- [^13C NMR (100 MHz, DMSO-d6)](pplx://action/followup): δ 165.9, 146.4, 134.9, 132.9, 129.2, 120.3, 114.2, 60.9, 14.1

- Melting Point: 189–191 °C

- Purity: >97% (confirmed by NMR)

Research Findings and Industrial Relevance

- The described continuous synthesis method offers advantages including:

- Simple operation with standard laboratory equipment

- Low production cost due to mild reaction conditions and common reagents

- High product purity and yield, suitable for pharmaceutical or chemical industry use

- The choice of ethanol as the esterifying alcohol is common due to its availability and ease of removal.

- The use of Raney nickel catalyst and mild hydrogen pressure ensures selective reduction of the nitro group without affecting the boronic acid moiety.

- The hydrochloride salt form improves product stability and handling.

Q & A

What are the recommended synthetic routes for (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves a multi-step approach:

Protection of the amino group : Use tert-butoxycarbonyl (Boc) or Fmoc groups to prevent undesired side reactions during boronation .

Boronic acid introduction : Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF .

Deprotection and salt formation : Hydrochloric acid (HCl) in dioxane removes the protecting group, yielding the hydrochloride salt.

Purity Optimization:

- Recrystallization : Use ethanol/water mixtures to remove unreacted intermediates.

- HPLC purification : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to isolate ≥95% purity .

Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

How does the ethoxycarbonyl group influence the compound’s reactivity in Suzuki-Miyaura couplings?

Advanced Analysis:

The ethoxycarbonyl (-CO₂Et) group is electron-withdrawing, enhancing the boronic acid’s electrophilicity and accelerating transmetalation in cross-couplings. However, steric hindrance may reduce yields with bulky partners.

Key Findings from Analogous Studies:

- Reactivity Comparison : Phenylboronic acids with -CO₂Et show 20–30% faster coupling rates than -CH₃-substituted analogs in Pd-mediated reactions .

- Steric Effects : Ortho-substituted aryl halides (e.g., 2-bromopyridine) yield <50% product due to hindered Pd coordination .

How to design experiments to study its subcellular localization in cellular models?

Experimental Design:

Fluorescent Tagging : Conjugate the boronic acid to a fluorophore (e.g., FITC) via carbodiimide coupling (EDC/NHS chemistry) .

Cellular Uptake : Incubate with HeLa cells (1–10 µM, 37°C, 2–4 hrs) and wash with PBS to remove extracellular probe.

Imaging : Use confocal microscopy with nuclear (DAPI) and lysosomal (LysoTracker) markers.

Quantitative Analysis : Measure fluorescence intensity ratios (nucleus:cytoplasm) to confirm targeting efficiency .

How to resolve contradictions in reported biological activity data?

Methodological Approach:

Contradictions often arise from variations in:

- Purity : Impurities (e.g., free boronic acid) can skew bioactivity. Validate via HPLC and ¹¹B NMR .

- Assay Conditions : Adjust pH (6.5–7.5) to stabilize the boronate ester equilibrium in cellular media .

- Cell Line Variability : Test across multiple lines (e.g., MEC1 leukemia vs. HEK293) to identify context-dependent effects.

Case Study from :

| Compound | Oxidation Rate (t₁/₂) | Relative Affinity to Diols |

|---|---|---|

| Pinacol ester | 10 min | 12.1 |

| Neopentyl ester | 27 min | 0.30 |

| Conclusion: Oxidation rates inversely correlate with diol affinity, explaining discrepancies in stability assays . |

What strategies mitigate hydrolysis of the boronic acid group during in vitro assays?

Advanced Stabilization Methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。